2-Methyl-2-phenylpropanenitrile

Descripción

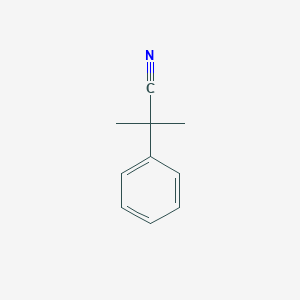

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQTYXFMSZUGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383929 | |

| Record name | 2-methyl-2-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-98-8 | |

| Record name | α,α-Dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-2-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 2 Methyl 2 Phenylpropanenitrile and Its Functionalized Derivatives

Alkylation-Based Synthetic Routes

A primary and economically attractive method for synthesizing 2-methyl-2-phenylpropanenitrile involves the direct methylation of phenylacetonitrile (B145931) derivatives. orgsyn.org This approach is favored due to the ready availability of starting materials and the potential for a one-pot reaction. orgsyn.org However, a significant challenge lies in controlling the reaction's selectivity, as the formation of undesired dimethylated byproducts can limit the yield of the target monomethylated product. orgsyn.org

Methylation of Phenylacetonitrile Derivatives

The direct methylation of phenylacetonitrile is a key strategy for producing this compound. This process typically involves the reaction of phenylacetonitrile with a methylating agent in the presence of a base and catalyst.

Careful optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In a specific protocol using dimethyl carbonate (DMC) as the methylating agent, the reaction is conducted in an autoclave. orgsyn.org The temperature is a critical factor; for instance, heating the reaction mixture in an oil bath to 130°C has been shown to be effective. orgsyn.org The reaction time is also monitored to ensure high conversion without promoting the formation of byproducts. For example, a reaction time of 4.5 hours can lead to a 99% conversion to the desired product. orgsyn.org

A study on the synthesis of 2-alkylphenylacetonitrile outlines specific temperature ranges for different reagents. When using a sodium methoxide (B1231860) methanol (B129727) solution, the reaction is carried out at 60°C to 65°C for 4 hours. google.com With a sodium ethoxide ethanol (B145695) solution, the temperature is raised to 75-80°C for 3.5 hours. google.com

| Starting Material | Methylating Agent | Base/Catalyst | Temperature | Time | Conversion/Yield |

| Phenylacetonitrile | Dimethyl Carbonate | K₂CO₃ | 130°C | 4.5 hours | 99% conversion, 98.5% yield of monomethyl derivative |

| Phenylacetonitrile Derivative (3d) | - | Sodium Methoxide (27% in methanol) | 60-65°C | 4 hours | - |

| Phenylacetonitrile Derivative (3b) | - | Sodium Ethoxide (16.8% in ethanol) | 75-80°C | 3.5 hours | 97.0% yield |

The choice of catalyst and base is fundamental to the success of the methylation reaction. In the dimethyl carbonate-mediated methylation of phenylacetonitrile, potassium carbonate (K₂CO₃) serves as the base. orgsyn.org The reaction proceeds through a methoxy (B1213986) carbonylated intermediate, which is then methylated. orgsyn.org This mechanism enhances selectivity as direct methylation of the starting material does not occur. orgsyn.org

Other bases, such as sodium hydroxide (B78521), are also employed. orgsyn.org For the synthesis of 2-alkylphenylacetonitriles, alkoxides like sodium methoxide, sodium ethoxide, and potassium tert-butoxide are used in their respective alcohol solutions. google.com The use of these strong bases facilitates the deprotonation of the benzylic carbon, enabling the subsequent alkylation step.

Electrochemical methods offer a modern alternative, where electricity can act as a catalyst, eliminating the need for traditional chemical reagents. niscpr.res.in This approach is considered environmentally benign and can be performed at ambient temperature and pressure. niscpr.res.in

After the reaction is complete, a series of workup and purification steps are necessary to isolate high-purity this compound. A typical procedure involves cooling the reaction mixture and releasing any pressure from the reaction vessel. orgsyn.org The product is then extracted from the reaction mixture using an organic solvent, such as diethyl ether. orgsyn.org The combined organic extracts are washed with water and dried over a drying agent like sodium sulfate (B86663). orgsyn.orggoogle.comgoogle.com

The solvent is subsequently removed, often by rotary evaporation, to yield the crude product. orgsyn.org For further purification, distillation under reduced pressure is a common technique. orgsyn.orggoogle.com In some cases, the crude product can be used directly in subsequent reaction steps without extensive purification. orgsyn.org

| Step | Reagents/Method | Purpose |

| Extraction | Diethyl ether, Water | To separate the product from the aqueous phase and water-soluble impurities. orgsyn.org |

| Drying | Sodium sulfate | To remove residual water from the organic extract. orgsyn.orggoogle.comgoogle.com |

| Solvent Removal | Rotary evaporation | To concentrate the product by removing the volatile extraction solvent. orgsyn.org |

| Purification | Distillation under reduced pressure | To isolate the pure product from non-volatile impurities and byproducts. orgsyn.orggoogle.com |

Alternative Methylating Agent Approaches (e.g., Iodomethane with Lithium Diisopropylamide)

While dimethyl carbonate is a "green" methylating agent, other reagents can be used. orgsyn.org Iodomethane is a classic methylating agent, and its reactivity can be modulated by the choice of base. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common in the deprotonation of weakly acidic protons, such as the benzylic protons of phenylacetonitrile, to facilitate methylation.

Transnitrilation Strategies

Transnitrilation, or cyano group transfer, represents another synthetic avenue. While direct information on the transnitrilation for this compound synthesis is limited in the provided context, the concept involves the transfer of a cyanide group from a donor molecule to a suitable acceptor. Electrochemical methods have been explored for the cyanation of benzylic positions, which could be conceptually related to transnitrilation strategies. researchgate.net These methods offer a sustainable and metal-free approach to forming the nitrile group. researchgate.net

Advancements in the Synthesis of this compound and its Derivatives

The development of sophisticated synthetic methodologies for constructing complex molecular architectures is a cornerstone of modern organic chemistry. Within this field, the synthesis of nitrile-containing compounds, particularly those with sterically hindered quaternary carbon centers, has garnered significant attention due to their prevalence in pharmaceuticals and their utility as versatile synthetic intermediates. This article focuses on the advanced synthetic strategies for preparing this compound and its functionalized derivatives, highlighting its role as a key reagent in innovative chemical transformations.

1 this compound as a Non-Toxic Electrophilic Cyanide Source

The synthesis of nitriles often involves the use of highly toxic cyanide sources, such as potassium cyanide or trimethylsilyl (B98337) cyanide, which pose significant handling and safety risks. In response to this challenge, researchers have sought safer alternatives. This compound has emerged as an efficient and non-toxic electrophilic cyanide source. researchgate.netnih.gov Its application in a thermodynamic transnitrilation and anion-relay strategy facilitates the synthesis of nitrile-bearing quaternary centers, thereby avoiding the direct use of hazardous cyanide salts. researchgate.netnih.gov

This methodology is particularly valuable as it allows for the generation of all-carbon quaternary centers bearing a nitrile group from secondary alkyl lithiums or halides in a one-pot process. nih.gov The use of this compound as the electrophilic cyanide source is a significant step forward in developing safer and more sustainable synthetic routes to complex alkylnitriles. nih.gov

2 Equilibrium-Driven Transnitrilation and Anion-Relay Processes

A key innovation in the application of this compound is its use in equilibrium-driven transnitrilation and anion-relay strategies. researchgate.netnih.gov This one-pot process leads to the formation of nitrile products through the gem-difunctionalization of organometallic reagents, such as alkyl lithium species. researchgate.netnih.gov

1 Formation of Nitrile-Bearing Quaternary Centers

The construction of nitrile-bearing quaternary centers is a significant challenge in organic synthesis due to the steric hindrance associated with these structures. The transnitrilation and anion-relay strategy utilizing this compound provides an effective solution. researchgate.netnih.gov This method allows for the synthesis of a variety of nitrile-containing compounds with quaternary carbon centers in good yields. nih.gov The process is initiated by the reaction of an organolithium reagent with this compound, followed by trapping of the resulting anion with an electrophile. nih.gov

Table 1: Examples of Nitrile-Bearing Quaternary Centers Synthesized via Transnitrilation

| Organolithium Reagent | Electrophile | Product | Yield (%) |

| sec-Butyllithium | Benzoyl chloride | 2-Benzoyl-2-methylbutanenitrile | 85 |

| sec-Butyllithium | N-Tosyl-4-chloro-benzaldimine | 2-(4-Chlorophenyl)-2-methyl-3-tosyl-butanenitrile | 78 |

| sec-Butyllithium | Cyclohexanecarbaldehyde | 2-(1-Hydroxycyclohexyl)-2-methyl-butanenitrile | 65 |

| sec-Butyllithium | 2-Bromoacetophenone | 2-Methyl-2-(2-oxo-2-phenylethyl)-butanenitrile | 58 |

Data sourced from reference nih.gov. The table presents a selection of synthesized compounds and their corresponding yields.

2 One-Pot Gem-Difunctionalization of Organometallic Reagents

A significant advantage of the transnitrilation and anion-relay strategy is the ability to perform a one-pot gem-difunctionalization of organometallic reagents. researchgate.netnih.gov This approach allows for the introduction of two different functional groups at the same carbon atom in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov The process can be initiated with commercially available organolithium reagents or through an iodine-lithium exchange to generate the required organometallic species in situ. nih.gov

The reaction proceeds by the addition of the organolithium reagent to this compound, followed by the trapping of the intermediate anionic species with a variety of electrophiles. This has been successfully demonstrated with carbonyl-based electrophiles, such as benzoyl chloride and aldehydes, as well as in nucleophilic aromatic substitution reactions. nih.gov

Table 2: One-Pot Gem-Difunctionalization using this compound

| Organolithium Source | Electrophile | Product | Yield (%) |

| sec-Butyllithium | Benzoyl chloride | 2-Benzoyl-2-methylbutanenitrile | 85 |

| tert-Butyllithium (from 2-iodopropane) | N-Tosyl-4-chlorobenzaldimine | 3-(4-Chlorophenyl)-2,2-dimethyl-3-tosyl-propanenitrile | 78 |

| sec-Butyllithium | 2-Chlorobenzoxazole | 2-(Benzoxazol-2-yl)-2-methyl-butanenitrile | 75 |

| sec-Butyllithium | 2-Chlorobenzothiazole | 2-(Benzothiazol-2-yl)-2-methyl-butanenitrile | 73 |

Data sourced from reference nih.gov. This table showcases the versatility of the one-pot gem-difunctionalization process with different electrophiles.

3 Solvent Effects in Transnitrilation Efficiency (e.g., Tetrahydrofuran)

The choice of solvent can significantly influence the outcome of chemical reactions, affecting reaction rates, equilibria, and product selectivity. In the context of the equilibrium-driven transnitrilation and anion-relay processes involving this compound, the reaction is typically conducted in ethereal solvents. While specific studies detailing a systematic comparison of various solvents for this particular transnitrilation reaction are not extensively documented in the reviewed literature, tetrahydrofuran (B95107) (THF) is a commonly employed solvent in related anion-relay chemistries.

THF is known to be a good solvent for organolithium reagents and can play a crucial role in solvating the cationic lithium counterion, thereby influencing the reactivity of the organometallic species. In other contexts, such as the photolysis of thionyl chloride, THF has been observed to act not merely as a solvent but as a coordinating molecule, forming complexes with reaction intermediates and altering reaction pathways. However, without specific experimental data on the transnitrilation with this compound, the precise effect of THF on the equilibrium and efficiency of this process remains an area for further investigation.

Mechanistic Elucidation of Reactions Involving 2 Methyl 2 Phenylpropanenitrile

Fundamental Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This electronic structure dictates its fundamental reactivity.

The primary reaction pathway for the nitrile group is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbon atom of the nitrile. This attack breaks the pi bond, leading to the formation of an intermediate imine anion. libretexts.org For 2-Methyl-2-phenylpropanenitrile, this reaction can be generalized as follows:

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom of the nitrile group. The steric hindrance from the two alpha-methyl groups and the phenyl group can influence the rate of this attack. The resulting imine anion is a key intermediate that can undergo further reactions. For instance, reaction with organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents leads to the formation of an imine salt. ucalgary.cachemistrysteps.com Subsequent acidic workup hydrolyzes this intermediate to form a ketone. ucalgary.ca

Table 1: Key Steps in Nucleophilic Addition to this compound

| Step | Description | Intermediate/Product |

| 1 | A nucleophile (e.g., from an organometallic reagent) attacks the electrophilic carbon of the C≡N triple bond. | Imine anion salt |

| 2 | The intermediate is stabilized by complexation with the metal cation (e.g., MgX⁺ or Li⁺). | Stabilized imine salt |

| 3 | Aqueous acid workup protonates the nitrogen. | Imine |

| 4 | The imine is hydrolyzed to the corresponding ketone. | Ketone |

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This process involves the sequential addition of water across the carbon-nitrogen triple bond. The hydrolysis of this compound yields 2-methyl-2-phenylpropanoic acid. researchgate.net

Under basic conditions, a hydroxide (B78521) ion attacks the nitrile carbon. The resulting intermediate is protonated by water. This sequence repeats, converting the nitrile first to an amide and then to a carboxylate salt, which is protonated in a final acidification step to yield the carboxylic acid. google.com

Enzymatic hydrolysis is also a viable pathway. For example, a nitrilase from Pseudomonas fluorescens has been shown to convert 2-methyl-2-phenylpropionitrile into 2-methyl-2-phenylpropionic acid, demonstrating that even sterically hindered tertiary nitriles can be substrates for biocatalysis. researchgate.net These experiments confirmed the formation of stoichiometric amounts of the corresponding carboxylic acid. researchgate.net

Table 2: Comparison of Hydrolysis Conditions for Nitriles

| Condition | Reagents | Intermediate | Final Product |

| Acid-Catalyzed | H₃O⁺, heat | Amide | Carboxylic Acid |

| Base-Catalyzed | NaOH, H₂O, heat; then H₃O⁺ | Amide, Carboxylate | Carboxylic Acid |

| Enzymatic | Nitrilase, H₂O, buffer (pH ~7) | N/A | Carboxylic Acid |

The reduction of nitriles is a key method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. chemguide.co.uk The reduction of this compound produces 2-methyl-2-phenylpropan-1-amine. nih.gov

The mechanism involves two successive additions of a hydride ion (H⁻) from the reducing agent. jove.comjove.com

The first hydride ion attacks the electrophilic nitrile carbon, forming an imine anion. libretexts.org

This intermediate imine anion is then attacked by a second hydride ion, generating a dianion. jove.comjove.com

An aqueous or acidic workup then protonates the dianion to yield the primary amine. libretexts.org

It is important to note that milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes by stopping the reaction at the imine stage, which is then hydrolyzed during workup. chemistrysteps.com However, for the formation of amines from nitriles, a powerful reducing agent like LiAlH₄ is necessary. chemguide.co.uk

Detailed Mechanistic Studies of Transnitrilation and Anion-Relay Processes

Beyond fundamental transformations, tertiary nitriles like this compound can participate in more complex, mechanistically intricate reactions, often facilitated by strong bases or organometallic reagents.

Organolithium reagents can induce fragmentation in α,α-disubstituted nitriles. One such process is transnitrilation, where the cyano group is transferred from one molecular framework to another. This has been demonstrated in the reaction of aryl lithium reagents with dimethylmalononitrile, which serves as an electrophilic cyanide source. nih.gov The mechanism involves the addition of the organolithium reagent to the nitrile, followed by a retro-Thorpe fragmentation. nih.gov

In a related process, tertiary nitriles can undergo reductive decyanation. The use of lithium 4,4′-di-tert-butylbiphenylide (LiDBB), a single-electron transfer reagent, can generate tertiary organolithium intermediates from tertiary nitrile precursors. nih.gov This method allows for the formation of a nucleophilic tertiary carbon center that can react with various electrophiles, effectively using the nitrile as a precursor to a tertiary carbanion equivalent. nih.gov The protons alpha to a nitrile group are acidic enough to be deprotonated by strong lithium bases, forming organolithium compounds that are functionally similar to enolates. wikipedia.org

The reactions of organometallic reagents with nitriles consistently proceed through imine-like intermediates. The initial nucleophilic addition of an organolithium or Grignard reagent to the nitrile generates an intermediate imine salt. ucalgary.cachemistrysteps.com The stability and subsequent reactivity of this intermediate are central to the outcome of the reaction. For example, in transnitrilation reactions, the fragmentation is driven by the formation of a more stable nitrile anion, which occurs from the imine adduct. The intermediacy of this adduct is supported by experimental evidence, such as the isolation of a ketone after quenching the reaction, which is a hydrolysis product of the imine. nih.gov

In other synthetic sequences starting from related structures, carbamic acid derivatives have been identified as key intermediates. A patent describes a multi-step synthesis to produce a related amine that proceeds through hydrolysis of a nitrile to a carboxylic acid, followed by a Curtius rearrangement and trapping of the resulting isocyanate with an alcohol to form a carbamate (B1207046) (a derivative of carbamic acid). google.com This carbamate is then cleaved to yield the amine. This highlights that while imines are direct intermediates in addition reactions, carbamic acid derivatives can be crucial intermediates in more complex, multi-step transformations that begin with the nitrile functionality.

Electrophile-Trapping Strategies and Subsequent C-C Bond Formation

The quaternary carbon center of this compound lacks an alpha-hydrogen, precluding direct deprotonation at the carbon bearing the nitrile and phenyl groups. However, synthetic strategies can be envisioned that involve the formation of a related carbanionic species which is subsequently trapped by an electrophile to form a new carbon-carbon bond. While direct deprotonation is not feasible, related structures with alpha-hydrogens, such as arylacetic acids and their derivatives, readily undergo this type of reaction. For instance, the direct, highly enantioselective alkylation of arylacetic acids can be achieved by forming enediolates with chiral lithium amides, which are then trapped by alkylating agents. nih.gov This highlights a general and powerful strategy for C-C bond formation adjacent to an aryl group.

In a conceptually related process for nitriles, an α-chiral nitrile carbanion, generated from an O-carbamoyl cyanohydrin, has been successfully trapped in situ with an electrophile, ethyl cyanoformate. rsc.org This demonstrates that nitrile-stabilized carbanions can be effectively utilized in C-C bond-forming reactions without significant loss of configuration, a principle that could be adapted to precursors of this compound. The generation of a carbanion intermediate followed by its reaction with various electrophiles like aldehydes, ketones, or Michael acceptors is a fundamental transformation in organic synthesis. researchgate.net

For this compound itself, derivatization to introduce a handle for deprotonation would be necessary to employ such a strategy. For example, functionalization of the phenyl ring could provide a site for directed metalation, creating a nucleophilic center that could then be reacted with a suitable electrophile.

| Carbanion Precursor Type | Electrophile | Resulting Bond/Product Type | Key Feature |

|---|---|---|---|

| Arylacetic Acid | Alkyl Halides | α-Alkylated Arylacetic Acid | Direct, enantioselective alkylation via enediolates. nih.gov |

| O-Carbamoyl Cyanohydrin | Ethyl Cyanoformate | α-Acyloxy-α-cyano Ester | Trapping of a configurationally labile α-chiral nitrile carbanion. rsc.org |

| General α-Amino C-H Bond | Carbonyl Compounds (Aldehydes, Ketones) | β-Amino Alcohol | Selective activation and trapping of a carbanion intermediate. researchgate.net |

Radical Reaction Pathways and Intermediates Involving the Propane Nitrile Framework

The this compound framework can participate in radical reactions, typically involving the formation of a tertiary benzylic radical. This radical intermediate is stabilized by both the adjacent phenyl group through resonance and the electron-withdrawing nitrile group.

Free-radical halogenation is a classic transformation that proceeds via a radical chain mechanism, often initiated by UV light. wikipedia.org In the case of this compound, this reaction would likely occur not at the quaternary benzylic position, but at the methyl groups if a sufficiently reactive radical source is used. However, a more common pathway for functionalizing the benzylic position involves hydrogen atom abstraction from a suitable precursor or the generation of the radical through other means. The selectivity of halogenating agents is crucial; bromine radicals are highly selective and preferentially abstract the most substituted hydrogen, whereas chlorine radicals are less selective. chadsprep.commasterorganicchemistry.com Given the absence of a hydrogen at the tertiary benzylic position of the title compound, radical reactions would target other sites unless the radical is generated via an alternative pathway.

For instance, radical precursors can be generated from sources other than C-H bonds, such as from carboxylic acids (Minisci reaction) or aryl boronic acids. nih.gov These methods generate alkyl or aryl radicals that can engage in various coupling reactions. The trifluoromethyl radical, for example, readily adds to both electron-rich and electron-deficient heteroarenes. nih.gov A radical generated at the quaternary carbon of this compound would be a distonic radical ion, where the charge and radical centers are separated, influencing its subsequent reactivity in ion-molecule reactions. rsc.org Such species can readily attack unsaturated systems like alkenes and alkynes. rsc.org

| Radical Generation Method | Reactant Type | Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| UV light / Halogen (e.g., Cl2, Br2) | Alkanes, Alkyl-substituted aromatics | Alkyl Radical | Halogenated Alkane | wikipedia.org |

| N-Bromosuccinimide (NBS) / light | Allylic/Benzylic C-H bonds | Allylic/Benzylic Radical | Allylic/Benzylic Bromide | chadsprep.com |

| Silver Nitrate / Persulfate | Aryl Boronic Acids | Aryl Radical | Arylated Heteroarenes | nih.gov |

| Silver Catalyst | Carboxylic Acids | Alkyl Radical | Functionalized Heteroarenes (Minisci Reaction) | nih.gov |

Mechanistic Insights from Unsuccessful Transformations (e.g., Limitations in Copper-Catalyzed N-Arylation)

The limitations of certain reactions provide significant mechanistic insight. A notable example for this compound is its failure to participate in some copper-catalyzed N-arylation reactions. nih.gov These transformations, which aim to form a C-N bond between a nitrogen-containing substrate and an aryl group, are often sensitive to steric hindrance.

The generally accepted mechanism for copper-catalyzed N-arylation of amides (the Goldberg reaction) or related nitrogen nucleophiles involves the formation of a copper(I) amidate or related complex. mit.edu This complex then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the active copper catalyst. mit.edu A key step is the initial coordination and reaction of the nitrogen nucleophile with the copper catalyst.

In the context of nitriles, a tandem hydrolysis/N-arylation sequence can occur. Density Functional Theory (DFT) studies on the reaction of the less-hindered benzonitrile (B105546) show that the mechanism likely involves the formation of a copper-hydroxide complex which then reacts with the nitrile. rsc.orgresearchgate.net The hydrolysis of the nitrile group to an amide intermediate is calculated to be the rate-limiting step, with a significant activation energy. rsc.org

For this compound, the steric bulk of the two methyl groups at the α-position presents a major obstacle. This steric hindrance makes the compound a problematic substrate for two key reasons:

Inhibition of Nucleophilic Attack: The bulky framework hinders the approach of the nitrile nitrogen to the copper catalytic center, impeding the formation of the necessary intermediate complex required for the subsequent hydrolysis and coupling steps.

Steric Clash in the Transition State: Even if an initial complex forms, the steric strain in the transition state for the oxidative addition of the aryl halide would be substantial, raising the activation energy prohibitively high.

Indeed, while a copper-catalyzed method for transforming alkyl nitriles to N-arylacetamides using diaryliodonium salts was successful for tertiary nitriles like diphenylacetonitrile, it explicitly failed for the quaternary this compound. nih.gov This failure directly illustrates the mechanistic limitations imposed by severe steric crowding around the reactive nitrile center, preventing the key C-N bond-forming steps from occurring efficiently. nih.govresearchgate.net

| Substrate | Reaction Type | Observed Outcome | Mechanistic Reason for Outcome | Reference |

|---|---|---|---|---|

| Benzonitrile (less hindered) | Cu-catalyzed Tandem Hydrolysis/N-Arylation | Successful | Accessible nitrile group allows for hydrolysis (rate-limiting) and subsequent C-N coupling. | rsc.orgresearchgate.net |

| Diphenylacetonitrile (tertiary) | Cu-catalyzed N-Arylation with Diaryliodonium Salts | Successful | Steric hindrance is tolerated, allowing the formation of the N-arylacetamide. | nih.gov |

| This compound (quaternary) | Cu-catalyzed N-Arylation with Diaryliodonium Salts | Unsuccessful | Severe steric hindrance from gem-dimethyl groups prevents efficient formation of the key copper-substrate complex and subsequent coupling. | nih.gov |

| Sterically Hindered Imidazoles | Cu-catalyzed N-Arylation | Problematic / Requires specific conditions | Steric hindrance around the nitrogen nucleophile makes C-N coupling difficult. | researchgate.net |

Advanced Applications of 2 Methyl 2 Phenylpropanenitrile As a Synthon in Complex Organic Chemistry

Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

2-Methyl-2-phenylpropanenitrile is a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, primarily due to its core structure featuring a phenyl group attached to a quaternary carbon. This structural motif is present in numerous therapeutic agents. The nitrile group is a versatile functional handle that can be chemically transformed into other essential functionalities such as carboxylic acids, amines, or amides, which are common in drug molecules.

For instance, the hydrolysis of the nitrile group leads to the formation of 2-methyl-2-phenylpropanoic acid, a compound that serves as a building block for more complex pharmaceutical agents. google.com Derivatives of 2-methyl-2-phenylpropionic acid have been investigated for their antihistamine activity. google.com The synthesis process for these derivatives can be streamlined and made more efficient for industrial-scale production by utilizing intermediates derived from this compound. google.com

Intermediate in Agrochemical Development and Specialty Chemicals

In the field of agrochemical development, this compound serves as an intermediate for the synthesis of various pesticides and herbicides. The presence of the α,α-dimethylphenylacetonitrile structure allows for the introduction of a stable gem-dimethyl group adjacent to a phenyl ring, a feature that can enhance the biological activity and environmental stability of agrochemical products. The nitrile functionality can be converted into a variety of other groups to produce active compounds with desired properties for crop protection.

Beyond agrochemicals, this compound is also utilized in the creation of specialty chemicals. Its derivatives are employed in various industrial applications, including as additives in polymers and as components in the synthesis of organic materials where specific thermal or photophysical properties are required.

Building Block for Aromatic Compounds in Fragrances and Flavoring Agents

While not typically a fragrance ingredient itself, this compound is a useful building block for creating aromatic compounds used in the fragrance and flavoring industries. The structural framework of aryl alkyl alcohols, which are a significant class of fragrance ingredients, can be derived from precursors like this compound. nih.gov

The synthesis pathway often involves the transformation of the nitrile group. For example, hydrolysis of the nitrile yields 2-methyl-2-phenylpropanoic acid. This acid can then undergo further reactions, such as esterification, to produce a variety of esters with pleasant aromas. Alternatively, reduction of the nitrile group produces 2-methyl-2-phenylpropan-1-amine, which can be a precursor to other fragrant compounds. The transformation of this nitrile into related alcohols, such as 2-methyl-4-phenyl-2-butanol, which has a fresh, floral scent, demonstrates its utility in synthesizing molecules for the perfumery industry. fragranceconservatory.com

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Imidazoles, Oxazoles, Isothiazoles, Pyrimidines, Triazoles)

The nitrile group of this compound is a key functional group for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many biologically active molecules. researchgate.netnih.gov

Oxazoles: Nitriles are common reactants in the synthesis of oxazoles. researchgate.netscientificupdate.comorganic-chemistry.orgacs.org For example, a gold-catalyzed reaction involving a terminal alkyne, an N-oxide, and a nitrile solvent can produce 2,5-disubstituted oxazoles. organic-chemistry.org In such a scheme, this compound could serve as the nitrile component to introduce the 2-methyl-2-phenylpropyl group onto the oxazole (B20620) ring.

Pyrimidines: Pyrimidine (B1678525) rings can be synthesized through the condensation of nitriles with N-vinyl or N-aryl amides. nih.gov This reaction is typically activated by an agent like trifluoromethanesulfonic anhydride. nih.gov Utilizing this compound in this type of synthesis would result in a pyrimidine derivative bearing the bulky and structurally significant α,α-dimethylbenzyl substituent. Various methods exist for pyrimidine synthesis, including those starting from ketones, malononitrile, or enaminonitriles, highlighting the versatility of nitriles in forming this heterocyclic core. organic-chemistry.orggrowingscience.comresearchgate.net

Imidazoles: The synthesis of imidazoles can be achieved through various routes, some of which can potentially utilize nitriles as a nitrogen source, although direct condensation methods with aldehydes and ammonia (B1221849) sources are more common. nih.govgoogle.comnih.govyoutube.com The conversion of this compound to an intermediate like 2-methyl-2-phenylpropanal (B3052037) could provide a pathway to incorporate its structural motif into an imidazole (B134444) ring.

The ability to participate in these cyclization reactions makes this compound a strategic synthon for accessing a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Construction of All-Carbon Quaternary Centers

An all-carbon quaternary center is a carbon atom bonded to four other carbon atoms. The construction of these centers is a significant challenge in organic synthesis due to steric hindrance. This compound is a valuable building block specifically because it already contains a pre-formed all-carbon quaternary center—the carbon atom bonded to the phenyl group, two methyl groups, and the cyano group.

This feature makes it an ideal starting material for introducing this complex structural motif into larger molecules. Synthetic strategies can be designed to retain this quaternary center while modifying other parts of the molecule. This is particularly important in the synthesis of natural products and complex pharmaceuticals, where such sterically congested centers are common and often crucial for biological activity. By using this compound, chemists can bypass the often difficult steps required to construct the quaternary center from scratch, leading to more efficient and streamlined synthetic routes.

Diversification of Molecular Scaffolds through Reaction Pathways

The true power of this compound as a synthon lies in the vast number of chemical transformations its nitrile group can undergo. This versatility allows for the diversification of molecular scaffolds, enabling the creation of a wide array of compounds from a single starting material. beilstein-journals.org The key reaction pathways expand the synthetic utility of this building block far beyond its initial structure.

The primary transformations of the nitrile group include:

Hydrolysis: Treatment with acid or base hydrolyzes the nitrile to a carboxylic acid (2-methyl-2-phenylpropanoic acid), which can then be converted to esters, amides, or acid chlorides.

Reduction: The nitrile can be reduced to a primary amine (2-methyl-2-phenylpropan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄). This amine is a nucleophile and a building block for many other nitrogen-containing compounds.

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) followed by hydrolysis leads to the formation of ketones, where the R-group from the Grignard reagent is attached to the carbonyl carbon.

Cycloadditions: The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can form a tetrazole ring, another important heterocycle in medicinal chemistry.

These and other reactions allow chemists to use this compound as a divergent starting point, where a single, readily available compound can be transformed into a multitude of different products with diverse functional groups and structural complexities.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1195-98-8 nih.govtcichemicals.comavantorsciences.comchemicalbook.comtcichemicals.com2abiotech.net |

| Molecular Formula | C₁₀H₁₁N nih.govavantorsciences.com |

| Molecular Weight | 145.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | α,α-Dimethylphenylacetonitrile, 2-Methyl-2-phenylpropionitrile tcichemicals.com |

| Appearance | Colorless to almost colorless clear liquid tcichemicals.comtcichemicals.com |

Interactive Data Table: Reaction Pathways of this compound

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

|---|---|---|---|

| This compound | H₃O⁺ / Heat | Carboxylic Acid | 2-Methyl-2-phenylpropanoic acid |

| This compound | 1. LiAlH₄, 2. H₂O | Primary Amine | 2-Methyl-2-phenylpropan-1-amine |

| This compound | 1. R-MgBr, 2. H₃O⁺ | Ketone | Alkyl (1-methyl-1-phenylethyl) ketone |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-2-phenylpropanoic acid |

| 2-Methyl-2-phenylpropan-1-amine |

| 2-Methyl-4-phenyl-2-butanol |

| Imidazoles |

| Oxazoles |

| Isothiazoles |

| Pyrimidines |

| Triazoles |

| Tetrazoles |

| Lithium aluminum hydride |

| Sodium azide |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyl 2 Phenylpropanenitrile and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-Methyl-2-phenylpropanenitrile. By analyzing the chemical environment of proton and carbon nuclei, detailed information about the compound's framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methyl protons, being chemically equivalent due to free rotation, give rise to a singlet at approximately δ 1.7 ppm. orgchemboulder.com The integration of these signals confirms the ratio of aromatic to methyl protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.2-7.5 | Multiplet | 5H |

| Methyl (CH₃) | ~1.7 | Singlet | 6H |

Note: Chemical shifts are typically referenced to a tetramethylsilane (B1202638) (TMS) standard (δ = 0.0 ppm) and can vary slightly depending on the solvent used. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will show distinct peaks for the quaternary carbon, the methyl carbons, the nitrile carbon, and the aromatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.info For instance, the carbon of the nitrile group (C≡N) is typically found in the range of 115-125 ppm. docbrown.info The carbons of the phenyl group will appear in the aromatic region (δ 125-145 ppm), while the aliphatic methyl carbons will be observed at a much higher field (lower ppm value). docbrown.infolibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-C≡N) | ~40-50 |

| Methyl Carbons (CH₃) | ~25-35 |

| Nitrile Carbon (C≡N) | ~120-125 |

| Aromatic Carbons (C₆H₅) | ~125-145 |

Note: These are approximate values and can be influenced by the solvent and specific experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹. pressbooks.pub The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub The aliphatic C-H stretching of the methyl groups is observed around 2850-2990 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, aiding in its definitive identification. docbrown.infodocbrown.info

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aliphatic C-H | Stretching | 2850-2990 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. algimed.com This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, differentiating it from other compounds with the same nominal mass. The exact mass of this compound (C₁₀H₁₁N) is calculated to be approximately 145.0891 Da. nih.gov The experimentally determined mass from an HRMS analysis should closely match this theoretical value, typically within a few parts per million (ppm). algimed.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com This method is exceptionally useful for assessing the purity of this compound and identifying any trace impurities. cymitquimica.com The sample is first vaporized and separated based on the components' boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This technique is also invaluable for analyzing derivatives of this compound, which may be formed during synthesis or as part of further chemical modifications. nih.govnih.gov The retention time from the GC and the mass spectrum together provide a high level of confidence in the identification and quantification of the target compound and any related substances. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of complex mixtures containing this compound. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of tandem mass spectrometry. mdpi.comnih.gov

In a typical LC-MS/MS workflow, the sample mixture is first introduced into the liquid chromatograph. The components of the mixture are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). For compounds like this compound, a reversed-phase column, such as a C18 column, is often employed. mdpi.com The separated components then enter the mass spectrometer.

The mass spectrometer first ionizes the molecules. Electrospray ionization (ESI) is a common ionization technique used in LC-MS as it is a soft ionization method that minimizes fragmentation of the analyte. nih.gov The resulting ions are then guided into the first mass analyzer (a quadrupole), which selects ions of a specific mass-to-charge ratio (m/z) corresponding to the protonated molecule of this compound. These selected precursor ions are then directed into a collision cell, where they are fragmented by collision with an inert gas. The resulting product ions are then analyzed by a second mass analyzer, providing a unique fragmentation pattern that serves as a structural fingerprint for the compound. nih.gov This process, known as selected reaction monitoring (SRM), offers high selectivity and sensitivity, enabling the detection and quantification of this compound even in the presence of a complex matrix. nih.gov

The use of stable isotope-labeled internal standards, such as deuterium-labeled this compound, can further enhance the accuracy of quantification by correcting for matrix effects and variations in instrument response. nih.gov

Chromatographic Methods for Reaction Monitoring, Separation, and Purification

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. ualberta.cayoutube.com The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). ualberta.camit.edu

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. youtube.com Alongside the reaction mixture, spots of the starting material and the expected product are also applied as references. ualberta.cayoutube.com The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. ualberta.camit.edu

For a non-polar compound like this compound, a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate. After development, the plate is visualized, typically under UV light, as aromatic compounds like this compound are often UV-active. youtube.com The progress of the reaction can be assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help in the identification of the spots. mit.eduyoutube.com

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | Method used to see the separated spots. | UV lamp (254 nm) |

| Reference Standards | Pure samples of starting material and product. | Spotted alongside the reaction mixture |

Gas Chromatography (GC) for Purity Profiling and Yield Determination

Gas Chromatography (GC) is a premier technique for assessing the purity and determining the yield of volatile compounds like this compound. thermofisher.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (an inert carrier gas like helium) and the liquid or solid stationary phase coated on the inside of the column. thermofisher.com

For purity profiling, a small, diluted sample of the synthesized this compound is analyzed. The resulting chromatogram will show a major peak corresponding to the desired product and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of the relative purity. chromatographyonline.com

GC coupled with a Flame Ionization Detector (FID) is commonly used for quantitative analysis and yield determination due to its high sensitivity and wide linear range for organic compounds. chromatographyonline.com To accurately determine the yield, an internal standard—a known amount of a non-interfering compound—is added to the reaction mixture before analysis. By comparing the peak area of this compound to that of the internal standard, the exact amount of product formed can be calculated.

GC can also be coupled with a Mass Spectrometer (GC-MS), which provides not only retention time data but also mass spectra of the separated components. This allows for the definitive identification of the main product and any impurities by comparing their mass spectra with libraries of known compounds. nih.govajrconline.org

| Parameter | Description | Typical Condition |

| Column | The type of capillary column used for separation. | e.g., Thermo Scientific™ TraceGOLD™ TG-5MS |

| Carrier Gas | The inert gas that carries the sample through the column. | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C |

| Oven Program | The temperature gradient used to elute compounds. | e.g., Start at 50 °C, ramp to 320 °C at 20 °C/min |

| Detector | The device used to detect the eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the quantitative analysis of non-volatile or thermally sensitive compounds, making it suitable for this compound and its derivatives. researchgate.net HPLC utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase at high pressure. researchgate.net

For the quantitative analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A UV detector is commonly used for the detection of this compound due to the presence of the phenyl group, which absorbs UV radiation. nih.govresearchgate.net The wavelength of detection is chosen to maximize the sensitivity for the analyte. A calibration curve is constructed by injecting standard solutions of known concentrations of pure this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. nih.gov

The precision and accuracy of the HPLC method are critical and are established through method validation, which includes assessing parameters like linearity, precision, accuracy, and specificity. nih.govnih.gov

| Parameter | Description | Typical Condition |

| Column | The type of column used for separation. | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | The solvent system pumped through the column. | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

| Detection | The method used to detect the analyte. | UV detector at a specific wavelength (e.g., 210 nm) |

| Injection Volume | The amount of sample introduced into the system. | 10-20 µL |

Computational and Theoretical Chemistry Investigations of 2 Methyl 2 Phenylpropanenitrile Reactivity and Structure

Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For 2-methyl-2-phenylpropanenitrile, DFT calculations have been instrumental in understanding its role in reactions such as transnitrilation, where the nitrile group is transferred to another molecule.

DFT calculations have been employed to model the mechanistic pathways involving this compound, particularly in its reactions with nucleophiles. For instance, in the context of its use as an electrophilic cyanide source, computational studies have supported a mechanism involving the nucleophilic attack of a Grignard reagent on the nitrile carbon. This initial addition leads to the formation of a magnesium iminoketenimine intermediate. Subsequent fragmentation of this intermediate, which is the key to the nitrile transfer, proceeds through a calculated transition state.

In another example, the decyanation of this compound using sodium hydride has been investigated using DFT. These calculations support a mechanism that involves the nucleophilic attack of a hydride ion to form an intermediate where a sodium cation interacts with the phenyl ring (a cation-π interaction). arkat-usa.org The subsequent rapid fragmentation of this intermediate to release the cyanide group and form the corresponding alkane proceeds via an intramolecular proton transfer, with the calculations indicating a retention of configuration. arkat-usa.org

A study on nickel-catalyzed amination reactions also utilized DFT to compare different mechanistic pathways. It was found that a pathway involving the formation of an anionic nickel complex was energetically less favorable than a pathway proceeding through the oxidative addition of a neutral nickel species. scholaris.ca

The table below summarizes key intermediates and transition states involving this compound that have been characterized through DFT calculations in various reaction contexts.

| Reaction Context | Intermediate/Transition State | Description |

| Transnitrilation with Grignard Reagents | Magnesium Iminoketenimine Intermediate | Formed from the addition of the Grignard reagent to the nitrile group. |

| Decyanation with NaH | Hydride Adduct with Cation-π Interaction | An intermediate formed by the nucleophilic attack of hydride, stabilized by a sodium cation's interaction with the phenyl group. arkat-usa.org |

| Nickel-Catalyzed Amination | Neutral Nickel Species Adduct | An intermediate formed during the oxidative addition step in the catalytic cycle. scholaris.ca |

In the context of its reactivity, or lack thereof, in certain reactions, computational data can be insightful. For instance, in a copper-catalyzed N-arylation reaction where this compound proved to be an unsuccessful substrate, DFT calculations on successful substrates helped to elucidate the operative oxidative addition-reductive elimination pathway. nih.govrsc.org While not directly calculating the barriers for the non-reactive this compound, these studies provide a framework to understand the electronic and steric factors that likely render its participation in this specific catalytic cycle energetically unfavorable.

The following table presents calculated energetic data for reactions involving or related to this compound.

| Reaction | Species | Calculated Energy (kcal/mol) | Method |

| Nickel-Catalyzed Amination | Transition state from neutral Ni species | ΔG‡ = 22.2 | DFT |

| Nickel-Catalyzed Amination | Intermediate from neutral Ni species | ΔG = 22.2 | DFT |

| Nickel-Catalyzed Amination | Transition state from anionic Ni complex | ΔG‡ = 29.3 | DFT |

| Nickel-Catalyzed Amination | Intermediate from anionic Ni complex | ΔG = 23.2 | DFT |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these calculations can rationalize its behavior as an electrophilic cyanide source. The electron-withdrawing nature of the nitrile group, combined with the steric bulk of the quaternary center, influences the accessibility and reactivity of the nitrile carbon.

In a study on cannabinoid type-1 receptor allosteric modulators, where this compound was used as a starting material, quantum chemical benchmark model calculations were performed to understand intermolecular interactions, such as π-stacking, which are crucial for molecular recognition. nih.gov While not directly on this compound itself, this highlights the application of such methods in understanding the non-covalent interactions of phenyl-containing molecules.

Computational Modeling of Catalytic Cycles and Ligand Effects

Computational modeling is extensively used to map out entire catalytic cycles, providing a dynamic view of a reaction. In the context of reactions where this compound is a substrate, such as the nickel-catalyzed reductive hydrocyanation of alkynes using a related malononitrile, DFT studies have been pivotal in proposing the catalytic cycle. acs.org These studies can reveal the roles of different components in the reaction mixture, including additives and ligands on the metal center. acs.org

For instance, in a nickel-catalyzed reductive coupling, mechanistic proposals, supported by computational studies, often involve the oxidative addition of a substrate to a low-valent nickel center, followed by migratory insertion and reductive elimination to regenerate the catalyst. The specific structure of the nitrile, such as in this compound, would significantly impact the energetics of these steps. Ligand choice is also critical, as their steric and electronic properties can modulate the reactivity and selectivity of the catalyst, a phenomenon that can be effectively modeled using computational methods.

Sustainable Chemistry and Green Synthesis Principles in 2 Methyl 2 Phenylpropanenitrile Chemistry

Development and Utilization of Safer and Non-Toxic Cyanide Sources

The conventional synthesis of nitriles, including 2-Methyl-2-phenylpropanenitrile, has historically relied on highly toxic and hazardous cyanide sources such as hydrogen cyanide (HCN) and its alkali metal salts, sodium cyanide (NaCN) and potassium cyanide (KCN). The handling and disposal of these reagents pose significant safety and environmental risks. nih.gov A key focus of green chemistry in this area is the development and implementation of safer, less toxic alternatives to introduce the cyanide group.

A significant step forward has been the use of trimethylsilyl (B98337) cyanide (TMSCN) . While still toxic, it is generally considered safer to handle than HCN gas. orgsyn.org Another important class of safer cyanide reagents includes metal cyanides that are less prone to releasing free cyanide ions. For instance, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been explored as a non-toxic source of cyanide. orgsyn.org Its stability is attributed to the strong bonding between the iron atom and the cyanide ligands, which mitigates the risk of releasing toxic HCN gas upon acidification. nih.gov

Organic compounds that can act as cyanide surrogates represent another promising avenue. Reagents such as dimethylformamide (DMF) and a combination of dimethyl sulfoxide (B87167) (DMSO) and an ammonium (B1175870) ion source have been investigated as alternative cyanide sources, although their application in the direct synthesis of α-aryl nitriles from alcohols is still developing. orgsyn.org Furthermore, thiocyanates have been utilized as a low-toxicity cyanide source in copper-catalyzed cyanations. nih.gov The use of masked nitrile transfer reagents, like oxazoles , provides a cyanide-free pathway for nitrile synthesis, circumventing the use of toxic reagents altogether. crdeepjournal.org

| Cyanide Source | Toxicity/Hazard Profile | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| HCN, NaCN, KCN | Highly toxic, risk of HCN gas release | High reactivity, low cost | Significant safety and environmental hazards | nih.gov |

| Trimethylsilyl cyanide (TMSCN) | Toxic, but generally safer to handle than HCN | Versatile reagent | Still requires careful handling | orgsyn.org |

| Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Low toxicity due to stable complex | Significantly safer than simple metal cyanides | Lower reactivity may require harsher conditions | orgsyn.org |

| Thiocyanates | Low toxicity | Safer alternative for specific catalytic systems | Limited to specific reaction types | nih.gov |

| Oxazoles (Masked Nitriles) | Non-toxic cyanide source | Completely avoids the use of cyanide reagents | May involve multi-step processes to unmask the nitrile | crdeepjournal.org |

Enhancement of Atom Economy and Reaction Efficiency in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govbiomedres.us Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of this compound can be achieved through various routes, each with a different atom economy. A common laboratory synthesis involves the alkylation of phenylacetonitrile (B145931). For instance, the reaction of phenylacetonitrile with two equivalents of a methylating agent, such as methyl iodide, in the presence of a strong base like sodium amide, produces this compound.

Traditional Synthesis Example (using Methyl Iodide): C₆H₅CH₂CN + 2 CH₃I + 2 NaNH₂ → C₆H₅C(CH₃)₂CN + 2 NaI + 2 NH₃

In this traditional approach, significant portions of the reactants (the iodine from methyl iodide and the sodium and nitrogen from sodium amide) end up in byproducts (sodium iodide and ammonia), leading to a lower atom economy. researchgate.net

A more atom-economical approach is the use of phase-transfer catalysis (PTC). crdeepjournal.org This method can facilitate the alkylation of phenylacetonitrile using a methylating agent like dimethyl sulfate (B86663) in a two-phase system (e.g., an organic solvent and concentrated aqueous sodium hydroxide) with a phase-transfer catalyst such as a quaternary ammonium salt. crdeepjournal.orgresearchgate.net This can improve efficiency and reduce the need for hazardous reagents like sodium amide.

Hypothetical Atom Economy Calculation:

To illustrate the concept, let's compare the atom economy of two hypothetical routes to this compound.

Route A (Less Economical): A substitution reaction where a leaving group is replaced, generating significant byproducts. For example, a reaction with a hypothetical starting material C₆H₅C(CH₃)₂X where X is a bulky leaving group, reacting with NaCN. The leaving group and the sodium counter-ion become waste.

Route B (More Economical): An addition reaction, such as the hydrocyanation of α-methylstyrene (C₆H₅C(CH₃)=CH₂), where all the atoms of the reactants (the alkene and HCN) are incorporated into the final product. Addition reactions, by their nature, tend to have 100% atom economy. nih.gov

| Synthetic Route | General Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Reference |

|---|---|---|---|---|---|---|

| Alkylation of Phenylacetonitrile with Methyl Iodide | Substitution | Phenylacetonitrile, Methyl Iodide, Sodium Amide | This compound | Sodium Iodide, Ammonia (B1221849) | ~35% | researchgate.net |

| Hydrocyanation of α-Methylstyrene | Addition | α-Methylstyrene, Hydrogen Cyanide | This compound | None | 100% | nih.gov |

Minimization of Waste Generation through One-Pot and Multicomponent Strategies

For the synthesis of this compound, a one-pot approach could involve the sequential addition of reagents to a single reaction vessel. For example, starting with benzyl (B1604629) cyanide, a base could be added to form the carbanion, followed by the addition of a methylating agent. After the first methylation, more base and methylating agent could be added to complete the synthesis of the desired α,α-dimethylated product without isolating the monomethylated intermediate.

Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer even greater efficiency. nih.gov While a specific named MCR for this compound is not commonly cited, the principles of MCRs can be applied. For instance, a variation of the Strecker synthesis or the Bucherer–Bergs reaction could potentially be adapted. The classical Strecker reaction involves an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile. nih.gov A hypothetical multicomponent reaction for a related structure could involve the reaction of a ketone, an amine, and a cyanide source in a single pot.

A practical example of a cyanide-free, one-pot process involves the conversion of alkenes to chiral nitriles. matanginicollege.ac.in This two-step, one-pot process demonstrates the potential for developing similar strategies for this compound that avoid hazardous reagents and minimize waste.

Optimization of Energy Efficiency in Reaction Conditions

The energy required to perform chemical reactions is a significant factor in their environmental impact and cost. Green chemistry principles advocate for conducting syntheses at ambient temperature and pressure whenever possible and for utilizing alternative energy sources that can improve efficiency.

Traditional methods for synthesizing nitriles often require prolonged heating under reflux, consuming considerable amounts of energy. matanginicollege.ac.in Modern techniques such as microwave-assisted synthesis and ultrasound irradiation are being explored to enhance reaction rates and reduce energy consumption.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating. slideshare.net For the synthesis of this compound, a microwave-assisted alkylation of phenylacetonitrile could potentially reduce the reaction time from hours to minutes, thereby saving a substantial amount of energy.

Ultrasound-assisted synthesis , or sonochemistry, uses the energy of acoustic cavitation to accelerate reactions. The collapse of cavitation bubbles creates localized hot spots with high temperatures and pressures, which can enhance mass transfer and increase reaction rates. nih.govnih.gov This technique can often be performed at lower bulk temperatures than conventional methods, leading to energy savings and potentially higher selectivity.

The use of microchannel reactors also offers a path to improved energy efficiency. These reactors have a high surface-area-to-volume ratio, which allows for better temperature control, especially for exothermic reactions, and can lead to higher yields and purity with reduced energy input compared to traditional batch processes.

| Method | Energy Source | Typical Reaction Time | Key Advantages for Energy Efficiency | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Thermal (e.g., oil bath) | Hours | Standard laboratory technique | matanginicollege.ac.in |

| Microwave-Assisted Synthesis | Microwave Irradiation | Minutes | Rapid, direct heating of the reaction mixture; significant reduction in reaction time and energy use. | slideshare.net |

| Ultrasound-Assisted Synthesis | Acoustic Cavitation | Minutes to Hours | Enhanced mass transfer and reaction rates at lower bulk temperatures. | nih.govnih.gov |

Emerging Research Areas and Future Perspectives in 2 Methyl 2 Phenylpropanenitrile Chemistry

Exploration of Novel Reactivity Patterns and Functionalizations

The future of 2-Methyl-2-phenylpropanenitrile chemistry lies in moving beyond its traditional roles and exploring untapped reactivity. The sterically hindered nature of the tertiary nitrile group, combined with the stability of the adjacent quaternary carbon, presents both challenges and opportunities for novel functionalizations.

Research is anticipated to focus on two primary areas: transformations of the nitrile group and activation of the C-CN bond. While the hydrolysis, reduction, or Grignard addition to nitriles are well-known reactions, new catalytic methods are enabling these transformations under milder and more selective conditions. youtube.com A significant area of development is the use of nitrile-containing compounds as reagents themselves. For instance, visible-light photoredox catalysis can facilitate the reaction of nitriles with thiophenols to construct 2-substituted benzothiazoles, a valuable heterocyclic motif. rsc.org This suggests a potential pathway where this compound could serve as a building block for complex heterocycles.

Another promising frontier is the activation of the C(sp³)–CN bond. Metal-mediated C-CN bond activation has been shown to be a viable strategy in organic synthesis, allowing nitriles to act as a source of cyanide or to participate in unique coupling reactions. snnu.edu.cn Research into the photoredox-catalyzed deoxycyanation of alcohols using non-toxic cyanide sources highlights a modern approach to forming sterically hindered alkyl nitriles. princeton.edu This methodology could potentially be reversed or adapted to use this compound as a donor of the cyano group or the C(CH₃)₂Ph fragment. For example, a related compound, 2-methyl-2-phenyl malononitrile, has been successfully employed as a bench-stable, electrophilic cyanating agent in nickel-catalyzed reactions. organic-chemistry.org

Future research will likely explore:

Photocatalytic Reactions: Using light to generate radical intermediates from this compound, enabling previously inaccessible bond formations.

C-CN Bond Cleavage: Developing catalytic systems that can selectively cleave the strong C-CN bond, allowing the two components of the molecule to be used in separate synthetic routes.

Asymmetric Transformations: Creating chiral catalysts that can interact with derivatives of this compound to produce enantiomerically enriched products.

Design and Development of Advanced Catalytic Systems for Selective Transformations

The development of sophisticated catalytic systems is paramount to unlocking the synthetic potential of this compound. Modern catalysis is moving away from harsh conditions and stoichiometric reagents towards milder, more efficient, and highly selective transformations.

Palladium catalysis has been instrumental in nitrile chemistry, enabling reactions like the decarbonylative cyanation of aryl carboxylic acids to produce aryl nitriles. nih.gov Similarly, palladium catalysts facilitate the synthesis of α-aryl nitriles through the decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides. nih.gov These methods provide pathways to synthesize complex nitriles, and the underlying catalytic principles could be adapted for reactions involving this compound.

Transition metals other than palladium are also showing immense promise. Iron-catalyzed hydroboration of nitriles offers an efficient route to amines under ambient conditions. nih.gov Copper-catalyzed systems have been developed for the cyanation of arenes using acetonitrile (B52724) as the cyano source, demonstrating the catalytic cleavage of a C-CN bond. nih.gov Furthermore, nickel catalysis has proven effective in the cyanation of aryl halides using related electrophilic carbon-bound cyanide reagents. organic-chemistry.org

A particularly exciting area is the combination of photoredox catalysis with transition metal catalysis (metallaphotoredox). This dual catalytic approach enables the formation of challenging C(sp³)–C(sp²) bonds under exceptionally mild conditions by merging single-electron transfer (SET) pathways with traditional cross-coupling cycles. upenn.edu Such systems could be designed to activate this compound for coupling with a wide range of partners.

Table 1: Advanced Catalytic Systems for Nitrile Transformations

| Catalyst Type | Transformation | Example Application | Citation(s) |

|---|---|---|---|

| Palladium | Decarbonylative Cyanation | Synthesis of aryl nitriles from aryl carboxylic acids | nih.gov |

| Palladium | Decarboxylative Coupling | Synthesis of α-aryl nitriles from cyanoacetate salts | nih.gov |

| Iron | Hydroboration | Reduction of nitriles to amines | nih.gov |

| Nickel | Reductive Coupling/Cyanation | Synthesis of benzonitriles from aryl halides | organic-chemistry.org |

| Copper | C-H Functionalization/Cyanation | Cyanation of arenes using acetonitrile | nih.gov |

| Photoredox | C-S/C-N Bond Formation | Synthesis of 2-substituted benzothiazoles | rsc.org |

| Metallaphotoredox | Deoxycyanation | Synthesis of tertiary alkyl nitriles from alcohols | princeton.edu |

Integration with Emerging Technologies in Organic Synthesis (e.g., Continuous Flow Chemistry, Microfluidics)

The integration of this compound chemistry with emerging technologies like continuous flow synthesis and microfluidics represents a significant leap forward in terms of safety, efficiency, and scalability. These technologies offer precise control over reaction parameters that are often difficult to manage in traditional batch reactors.

Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where mixing and reaction occur. This methodology offers several key advantages:

Enhanced Safety: Reactions involving toxic compounds like nitriles, or those that generate unstable or explosive intermediates, can be performed more safely. nih.gov The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise temperature control and preventing thermal runaways. This leads to cleaner reactions and higher yields.

Scalability and Reproducibility: Scaling up a reaction in flow is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This is often more straightforward and reliable than increasing the size of a batch reactor.

These benefits are particularly relevant for nitrile chemistry. For instance, photocatalytic reactions, which are becoming increasingly important, are often more efficient in flow systems because the short path length of the tubing allows for uniform irradiation of the reaction mixture, overcoming limitations described by the Beer-Lambert law in large flasks. This leads to more selective and reproducible outcomes. Given the toxic nature of many nitrile compounds, including this compound, performing their reactions in a closed, automated flow system can significantly reduce operator exposure and enhance laboratory safety.

Computational Chemistry for De Novo Design of this compound-Based Reactions and Materials